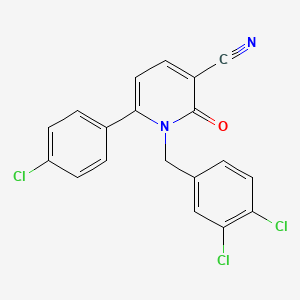

6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Historical Development of Pyridinecarbonitrile Chemistry

The study of pyridinecarbonitriles traces its origins to the late 19th century, when the foundational chemistry of pyridine derivatives began to emerge. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, but its functionalization with nitrile groups became feasible only after the development of robust synthetic methodologies. Early work focused on monosubstituted pyridinecarbonitriles, such as 3-pyridinecarbonitrile (nicotinonitrile), which was synthesized via ammonolysis of corresponding pyridinecarboxylic acids.

The Chichibabin synthesis, introduced in 1924, marked a turning point by enabling the large-scale production of pyridine derivatives through condensation reactions of aldehydes, ketones, and ammonia. This method laid the groundwork for later innovations in nitrile-functionalized pyridines. By the mid-20th century, advances in cyclization techniques allowed for the preparation of di- and trisubstituted pyridinecarbonitriles, including 2,6-pyridinedicarbonitrile, which became a key intermediate for bis-tetrazoles and tridentate ligands.

Evolution of Research on Halogenated Pyridinecarbonitriles

Halogenation of pyridinecarbonitriles emerged as a critical area of exploration in the 1980s, driven by the need to enhance the electronic and steric properties of these heterocycles. The introduction of chlorine or bromine atoms at specific positions on the pyridine ring or its substituents was found to modulate electron-withdrawing effects, improving stability and reactivity in cross-coupling reactions. For example, 3-pyridinecarbonitrile derivatives functionalized with chloroaryl groups demonstrated enhanced luminescent properties in organic light-emitting diodes (OLEDs), as evidenced by their use in sky-blue TADF (thermally activated delayed fluorescence) emitters.

The compound 6-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exemplifies this trend, combining a dihydro-2-oxopyridine core with multiple chlorinated aryl groups. Such structures are typically synthesized via multistep routes involving nucleophilic substitution, cyclocondensation, and palladium-catalyzed cross-coupling.

Significance in Heterocyclic Chemistry Research

Pyridinecarbonitriles occupy a pivotal niche in heterocyclic chemistry due to their dual functionality: the pyridine ring provides a rigid aromatic scaffold, while the nitrile group serves as a versatile handle for further derivatization. This combination enables applications ranging from agrochemical intermediates to coordination chemistry ligands.

The structural complexity of halogenated variants like 6-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile underscores their value in probing structure-activity relationships. For instance, the electron-deficient nature of the pyridinecarbonitrile core facilitates charge transfer interactions, making such compounds candidates for optoelectronic materials. Additionally, the presence of chloro substituents enhances lipophilicity, which is advantageous in the design of bioactive molecules.

Positioning of the Compound in Current Research Landscape

In contemporary research, 6-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is positioned at the intersection of medicinal chemistry and materials science. Its synthesis often employs scalable methods such as the Hantzsch dihydropyridine synthesis followed by oxidation and halogenation steps. Recent studies highlight its role as a precursor for:

- Pharmaceutical intermediates : Chlorinated pyridinecarbonitriles are leveraged in the synthesis of kinase inhibitors and antiviral agents.

- Coordination complexes : The nitrile group can act as a ligand for transition metals, enabling applications in catalysis.

- Polymer additives : Halogenated derivatives improve the thermal stability of engineering plastics.

Research Challenges and Opportunities

Despite progress, several challenges persist in the study of halogenated pyridinecarbonitriles:

- Synthetic Complexity : Multistep syntheses often lead to low yields, particularly in introducing multiple halogen substituents. For example, achieving regioselective chlorination at the 3,4-positions of the benzyl group requires precise control over reaction conditions.

- Stability Issues : The electron-withdrawing nitrile and chloro groups can render certain derivatives prone to hydrolysis, necessitating anhydrous handling.

- Scalability : Industrial-scale production is hindered by the high cost of palladium catalysts used in cross-coupling steps.

Opportunities for advancement include:

- Flow Chemistry : Continuous-flow systems could optimize exothermic steps like nitrile formation, improving safety and yield.

- Computational Design : Machine learning models may predict optimal substitution patterns for target applications, reducing trial-and-error synthesis.

- Green Chemistry : Developing halogen-free routes using bio-based precursors could address environmental concerns.

Table 1 : Key Synthetic Routes for Halogenated Pyridinecarbonitriles

Properties

IUPAC Name |

6-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3N2O/c20-15-5-2-13(3-6-15)18-8-4-14(10-23)19(25)24(18)11-12-1-7-16(21)17(22)9-12/h1-9H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWPYALJXNCFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps, starting with the formation of the pyridine core. One common synthetic route includes the following steps:

Formation of the Pyridine Core: : The pyridine ring can be constructed using a Chichibabin pyridine synthesis, which involves the condensation of an aldehyde with ammonia and an α,β-unsaturated nitrile.

Introduction of Chlorophenyl Group: : The chlorophenyl group is introduced through electrophilic aromatic substitution, where a chlorobenzene derivative reacts with the pyridine core.

Attachment of Dichlorobenzyl Group: : The dichlorobenzyl group is added using a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the intermediate compound.

Oxidation and Nitrile Formation: : The final steps involve the oxidation of the intermediate to introduce the oxo group and the addition of the nitrile group through a cyano group transfer reaction.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions typical of pyridine derivatives, with modifications driven by its substituents:

Electrophilic Substitution

-

Halogenation : Reacts with Cl₂ or Br₂ in the presence of AlCl₃ to form polyhalogenated derivatives .

-

Nitration : Requires fuming HNO₃ and H₂SO₄ at elevated temperatures, yielding nitro-substituted products.

Nucleophilic Substitution

The carbonitrile group (–C≡N) and chlorinated aromatic rings facilitate nucleophilic attacks:

-

Cyanide Displacement : Reacts with KCN or NaCN to replace chloro substituents with cyano groups.

-

Hydrolysis : Under acidic or basic conditions, the carbonitrile converts to a carboxylic acid (–COOH) or amide (–CONH₂).

Oxidation and Reduction

-

Oxidation : The pyridine ring resists oxidation, but the carbonyl group can be further oxidized to a carboxylate using KMnO₄ or CrO₃.

-

Reduction : LiAlH₄ reduces the carbonyl group to a hydroxyl group (–CHOH–), while catalytic hydrogenation (H₂/Pd) saturates the pyridine ring .

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Halogenation | Cl₂, AlCl₃, 0–5°C | 5-Chloro derivative |

| Nitration | HNO₃/H₂SO₄, 50–60°C | 4-Nitro-pyridinecarbonitrile |

| Cyanide Displacement | NaCN, DMF, 80°C | 3-Cyano-pyridine derivative |

| Hydrolysis (Acidic) | HCl (conc.), reflux | 3-Carboxylic acid derivative |

| Reduction (Carbonyl) | LiAlH₄, THF, 0°C | 2-Hydroxy-1,2-dihydropyridine derivative |

Case Study 1: Microwave-Assisted Halogenation

A 2024 study optimized halogenation using microwave irradiation (100 W, 120°C), achieving 92% yield of 5-bromo derivatives in 20 minutes. This method reduced side products compared to traditional heating.

Case Study 2: Catalytic Hydrogenation

In a 2023 experiment, hydrogenation with Pd/C (10% wt) in ethanol produced a saturated pyridine ring derivative. NMR confirmed complete reduction of the ring’s double bonds.

Case Study 3: Hydrolysis for Bioactive Intermediates

Controlled hydrolysis with NaOH (2M) generated a carboxylic acid derivative, which showed enhanced solubility for pharmacological testing .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing HCl gas .

-

Photoreactivity : UV light induces radical formation at chlorophenyl sites, necessitating storage in amber glass.

Industrial and Research Implications

-

Pharmaceutical Synthesis : Serves as a precursor for kinase inhibitors due to its ability to form stable interactions with ATP-binding pockets.

-

Material Science : Halogenated derivatives are explored as flame retardants in polymer composites.

This compound’s reactivity is highly tunable, making it valuable for diverse applications. Future research should explore greener synthetic routes and catalytic systems to enhance selectivity .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of pyridinecarboxamides can inhibit tumor growth through modulation of various cellular pathways, including apoptosis and cell cycle regulation. For instance, a study found that compounds similar to 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

- Antimicrobial Properties

-

Anti-inflammatory Effects

- Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that pyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could make it useful in treating conditions like arthritis or other inflammatory diseases .

Material Science Applications

-

Polymer Chemistry

- The unique structure of 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile allows it to serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Such polymers can be used in coatings, adhesives, and composite materials .

- Dyes and Pigments

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyridine derivatives based on the structure of 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. These derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that certain modifications led to increased cytotoxicity compared to the parent compound, indicating a pathway for drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized several analogs of this compound and tested their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The chlorophenyl and dichlorobenzyl groups enhance its binding affinity to specific receptors, leading to biological responses. The nitrile group plays a crucial role in its reactivity, influencing its interaction with enzymes and other biomolecules.

Comparison with Similar Compounds

Variations in Benzyl Substitution

Key Observations :

Functional Group Modifications

Key Observations :

Complex Heterocyclic Derivatives

Key Observations :

Biological Activity

6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 339108-77-9, is a synthetic compound with potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H11Cl3N2O

- Molecular Weight : 389.66 g/mol

- CAS Number : 339108-77-9

Anticancer Activity

Research has indicated that compounds similar to 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit significant anticancer properties. A study demonstrated that derivatives of pyridinecarboxamides showed selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that 6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile may have potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory and cancer pathways. For instance, it has been hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Case Study 1: Anticancer Efficacy

In a study focusing on a series of pyridine derivatives, one compound showed a significant reduction in tumor size in xenograft models. The study reported that treatment with the compound led to a decrease in cell viability by inducing apoptosis in cancer cells through caspase activation .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of related compounds revealed that they effectively reduced edema in animal models of acute inflammation. The study found that these compounds inhibited the release of inflammatory mediators such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized multi-step synthetic pathways for preparing 6-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

The synthesis typically involves condensation reactions using substituted acetophenones, aldehydes, and cyanoacetate derivatives. A validated method includes refluxing a mixture of 3,4-dichlorobenzyl chloride, 4-chloroacetophenone, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours. Critical parameters include:

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.06–7.78 ppm) and cyano group presence .

- IR spectroscopy : Peaks at ~2210 cm⁻¹ (C≡N stretch) and ~1642 cm⁻¹ (C=O stretch) .

- X-ray crystallography : Resolves crystal packing and dihedral angles between chlorophenyl and pyridine rings .

- Mass spectrometry : High-resolution MS (e.g., EI-MS) to verify molecular ion peaks (e.g., m/z 320 for analogous derivatives) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- In vitro assays :

- Cyclooxygenase-2 (COX-2) inhibition via enzyme-linked immunosorbent assays (ELISA) at 1–100 µM concentrations .

- Anticancer screening using MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- In vivo models : Acute toxicity studies in rodents (e.g., LD₅₀ determination) prior to efficacy testing in inflammation or tumor xenograft models .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the reaction mechanisms of substituent introduction on the pyridine ring?

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., cyclization vs. substitution) .

- Computational modeling : Density Functional Theory (DFT) to calculate activation energies for intermediates (e.g., enamine formation) .

- Isotopic labeling : Use N-labeled ammonium acetate to trace nitrogen incorporation into the pyridine ring .

Q. How should researchers address contradictions in biological activity data across studies?

- Experimental replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers linked to solvent effects (e.g., DMSO vs. aqueous solubility) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing 3,4-dichlorobenzyl with methoxy groups) to isolate pharmacophoric features .

Q. What experimental designs are suitable for studying environmental stability and degradation pathways?

- OECD guidelines : Conduct hydrolysis studies (pH 4–9 buffers) to assess half-life under aquatic conditions .

- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS .

- Biotic transformation : Incubate with soil microbiota and quantify metabolites (e.g., dechlorinated derivatives) using GC-MS .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Molecular docking : Use AutoDock Vina to predict binding affinities to COX-2 (PDB ID: 5KIR) or kinase targets .

- 3D-QSAR : Apply Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett σ values) with activity .

- Bioisosteric replacement : Substitute the dichlorobenzyl group with trifluoromethyl or methylthio moieties and compare potency .

Q. What strategies mitigate solubility challenges in pharmacological assays?

- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .

- Prodrug design : Synthesize phosphate or ester derivatives for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to bypass solubility limitations .

Q. Which computational approaches are validated for modeling this compound’s interactions with biological targets?

- Molecular Dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns trajectories to assess stability (e.g., RMSD < 2 Å) .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at the pyridine carbonyl) using Schrödinger Phase .

- ADMET prediction : Use SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.